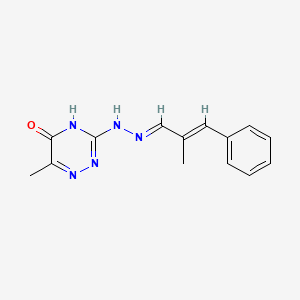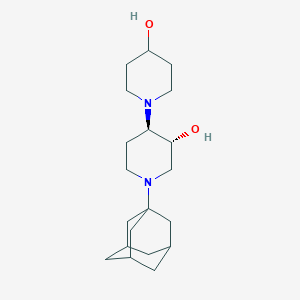![molecular formula C15H9BrCl2N2O B6138491 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6138491.png)
5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a chemical compound that belongs to the indole family. It is a potent inhibitor of various enzymes and has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one involves the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting protein kinases, this compound can disrupt the signaling pathways that promote cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying cell signaling pathways and the role of protein kinases in disease development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some lab experiments.
Orientations Futures
There are several future directions for the research and development of 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one. One direction is the development of new drugs that target specific protein kinases, which could lead to more effective treatments for cancer and other diseases. Another direction is the exploration of the anti-inflammatory effects of this compound, which could lead to the development of new treatments for inflammatory diseases. Finally, further research is needed to explore the potential of this compound as a tool for studying cell signaling pathways and the role of protein kinases in disease development.
Conclusion
In conclusion, 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a potent inhibitor of various enzymes, including protein kinases. It has a wide range of scientific research applications and has been used in the development of new drugs for the treatment of cancer, inflammatory diseases, and neurological disorders. This compound has significant biochemical and physiological effects, including the induction of apoptosis in cancer cells and anti-inflammatory effects. While there are some limitations to working with this compound in lab experiments, there are several future directions for research and development that could lead to new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one involves the reaction of 2-chloroaniline with 5-bromo-4-chloro-3-indolyl isothiocyanate in the presence of a base. The reaction results in the formation of the desired compound, which can be purified by recrystallization.
Applications De Recherche Scientifique
5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has a wide range of scientific research applications. It is a potent inhibitor of various enzymes, including protein kinases, which play a critical role in cell signaling pathways. This compound has been used in the development of new drugs for the treatment of cancer, inflammatory diseases, and neurological disorders.
Propriétés
IUPAC Name |
5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O/c16-8-5-6-11-13(14(8)18)15(21)12(20-11)7-19-10-4-2-1-3-9(10)17/h1-7,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFZXPLZSSBPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6138411.png)
![[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6138417.png)
![6-{1-[(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6138424.png)
![methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6138431.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6138449.png)
![2-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6138454.png)
![3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)

![1-[3-(2-{[cyclohexyl(methyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6138490.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6138499.png)
![4-[(1-{4-[2-(3-fluorophenyl)-1-piperidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6138507.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6138512.png)